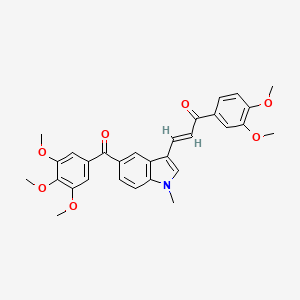
Phenstatin-based indole linked chalcone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tubulin polymerization-IN-21 is a small molecule inhibitor that targets the polymerization of tubulin, a protein that is essential for the formation of microtubules. Microtubules are critical components of the cytoskeleton in eukaryotic cells, playing a key role in maintaining cell shape, enabling intracellular transport, and facilitating cell division. By inhibiting tubulin polymerization, Tubulin polymerization-IN-21 disrupts microtubule dynamics, which can lead to cell cycle arrest and apoptosis, making it a potential candidate for cancer therapy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tubulin polymerization-IN-21 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route often starts with commercially available starting materials, which undergo a series of reactions such as condensation, cyclization, and functional group modifications. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of Tubulin polymerization-IN-21 may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization to obtain the compound in high purity .
化学反応の分析
Types of Reactions
Tubulin polymerization-IN-21 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can produce a variety of substituted analogs with potentially different biological activities .
科学的研究の応用
Tubulin polymerization-IN-21 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the mechanisms of tubulin polymerization and microtubule dynamics.
Biology: Employed in cell biology research to investigate the role of microtubules in cellular processes such as mitosis, intracellular transport, and cell signaling.
Medicine: Explored as a potential anticancer agent due to its ability to induce cell cycle arrest and apoptosis in cancer cells. It is also being studied for its potential use in combination therapies to overcome drug resistance.
Industry: Utilized in the development of new therapeutic agents and as a reference compound in drug discovery and development
作用機序
Tubulin polymerization-IN-21 exerts its effects by binding to the colchicine-binding site on tubulin, thereby inhibiting the polymerization of tubulin into microtubules. This disruption of microtubule dynamics leads to the inhibition of mitotic spindle formation, resulting in cell cycle arrest at the metaphase stage and subsequent induction of apoptosis. The molecular targets and pathways involved include the inhibition of microtubule-associated proteins and the activation of apoptotic signaling pathways .
類似化合物との比較
Similar Compounds
Similar compounds that target tubulin polymerization include:
Colchicine: A well-known tubulin polymerization inhibitor used in the treatment of gout and familial Mediterranean fever.
Paclitaxel: A microtubule-stabilizing agent used in cancer therapy.
Vincristine: Another tubulin polymerization inhibitor used in chemotherapy
Uniqueness
Tubulin polymerization-IN-21 is unique in its specific binding affinity and selectivity for the colchicine-binding site on tubulin. This specificity allows for targeted inhibition of tubulin polymerization with potentially fewer off-target effects compared to other tubulin inhibitors. Additionally, its unique chemical structure may offer advantages in terms of pharmacokinetics and bioavailability .
特性
分子式 |
C30H29NO7 |
|---|---|
分子量 |
515.6 g/mol |
IUPAC名 |
(E)-1-(3,4-dimethoxyphenyl)-3-[1-methyl-5-(3,4,5-trimethoxybenzoyl)indol-3-yl]prop-2-en-1-one |
InChI |
InChI=1S/C30H29NO7/c1-31-17-20(8-11-24(32)18-9-12-25(34-2)26(14-18)35-3)22-13-19(7-10-23(22)31)29(33)21-15-27(36-4)30(38-6)28(16-21)37-5/h7-17H,1-6H3/b11-8+ |
InChIキー |
PXEKUQAYTPCHRC-DHZHZOJOSA-N |
異性体SMILES |
CN1C=C(C2=C1C=CC(=C2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC)/C=C/C(=O)C4=CC(=C(C=C4)OC)OC |
正規SMILES |
CN1C=C(C2=C1C=CC(=C2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC)C=CC(=O)C4=CC(=C(C=C4)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



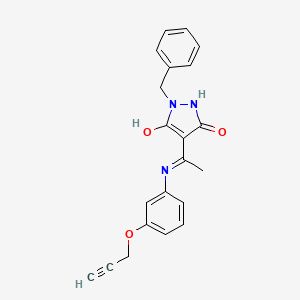

![1-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluoro-3-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12406207.png)
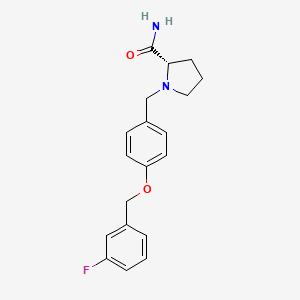
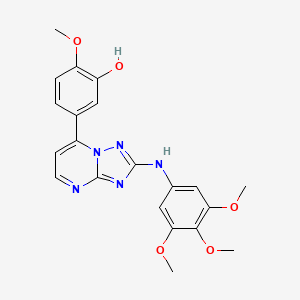
![N-[2-[(19S)-19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-10-yl]ethyl]-N-propan-2-ylmethanesulfonamide](/img/structure/B12406228.png)
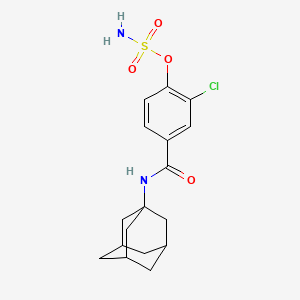
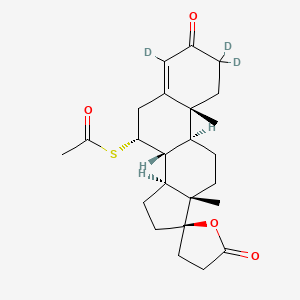
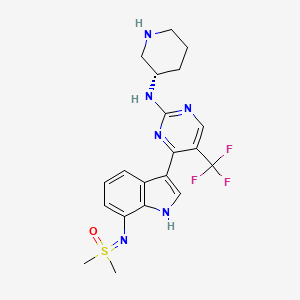
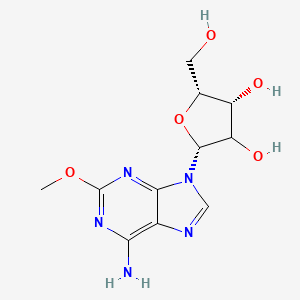
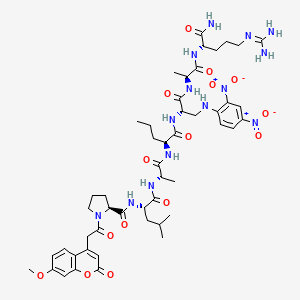
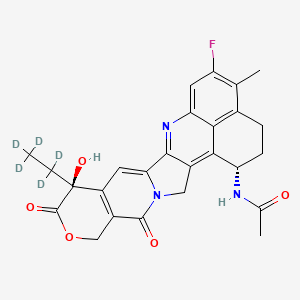
![N-(2,6-diethylphenyl)-2-[4-(4-methylpiperazin-1-yl)-2-(prop-2-enoylamino)anilino]-5,6-dihydropyrimido[4,5-e]indolizine-7-carboxamide](/img/structure/B12406278.png)
